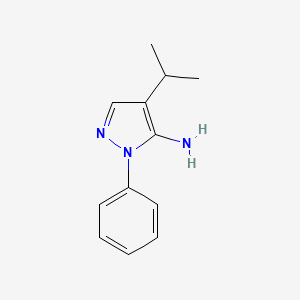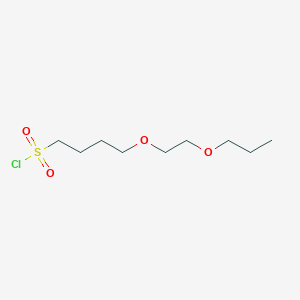
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a propoxyethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(2-Propoxyethoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(2-Propoxyethoxy)butane-1-sulfonic acid+SOCl2→4-(2-Propoxyethoxy)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. These reactions can be classified as follows:
Nucleophilic Substitution (S_N2): The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or sulfonamides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products Formed
Sulfonate Esters: Formed when reacting with alcohols.
Sulfonamides: Formed when reacting with amines.
Sulfonic Acids: Formed upon hydrolysis.
科学的研究の応用
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides, facilitating the study of biological processes.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations depending on the nature of the nucleophile and reaction conditions. The sulfonyl chloride group acts as an electrophilic center, facilitating the attack by nucleophiles and subsequent formation of new chemical bonds.
類似化合物との比較
Similar Compounds
- 4-(2-Methoxyphenoxy)butane-1-sulfonyl chloride
- 4-(2-Ethoxyethoxy)butane-1-sulfonyl chloride
Uniqueness
4-(2-Propoxyethoxy)butane-1-sulfonyl chloride is unique due to the presence of the propoxyethoxy group, which imparts specific chemical properties and reactivity. This compound’s structure allows for versatile applications in organic synthesis and bioconjugation, making it a valuable intermediate in various research and industrial processes.
特性
分子式 |
C9H19ClO4S |
|---|---|
分子量 |
258.76 g/mol |
IUPAC名 |
4-(2-propoxyethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-2-5-13-7-8-14-6-3-4-9-15(10,11)12/h2-9H2,1H3 |
InChIキー |
MSWGOGXGTJEURQ-UHFFFAOYSA-N |
正規SMILES |
CCCOCCOCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


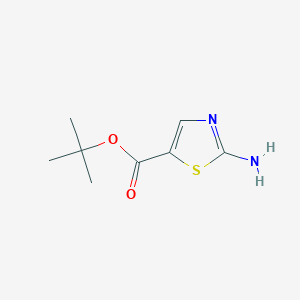
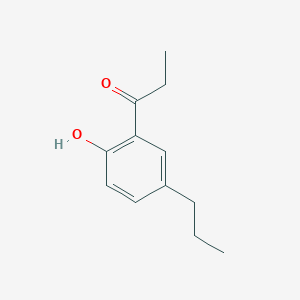
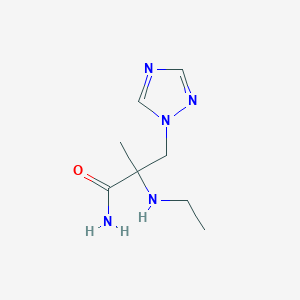
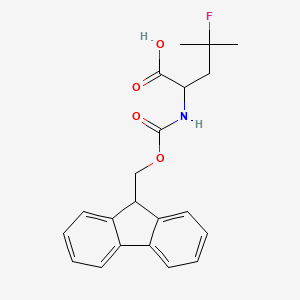
![2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13632831.png)
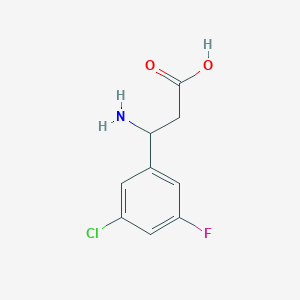

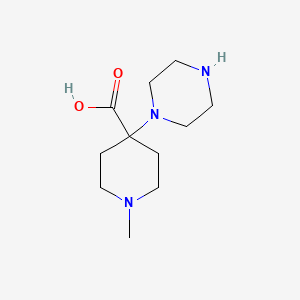
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
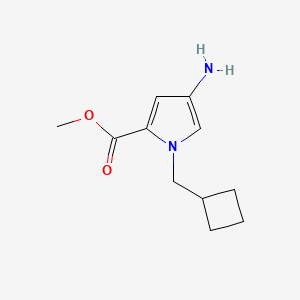
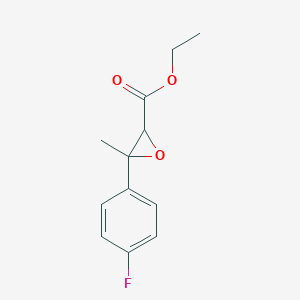
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)
